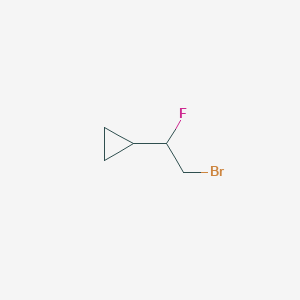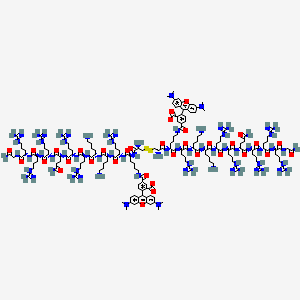
Suc-DL-Val-DL-Pro-DL-Phe-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Suc-Val-Pro-Phe-pNA is a synthetic peptide substrate commonly used in biochemical research to study the activity of proteases, particularly cathepsin G. This compound is designed to mimic natural peptide substrates and is utilized to detect and quantify enzyme activity in various biological and medical research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Suc-Val-Pro-Phe-pNA is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the stepwise construction of peptides by coupling amino acids in a specific sequence. The process involves the following steps:
Initiation: The first amino acid (valine) is attached to a solid resin support.
Coupling: Each subsequent amino acid (sucrose, proline, phenylalanine) is added sequentially using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA) to release the final product.
Industrial Production Methods: Industrial production of Suc-Val-Pro-Phe-pNA follows similar principles but on a larger scale, often involving automated peptide synthesizers to enhance efficiency and consistency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and identity of the synthesized peptide.
Análisis De Reacciones Químicas
Types of Reactions: Suc-Val-Pro-Phe-pNA primarily undergoes proteolytic cleavage reactions, where proteases such as cathepsin G cleave the peptide at specific sites.
Common Reagents and Conditions:
Proteases: Cathepsin G, trypsin, chymotrypsin, etc.
Conditions: Optimal pH and temperature conditions vary depending on the specific protease used.
Major Products Formed: The cleavage of Suc-Val-Pro-Phe-pNA by proteases results in the release of p-nitroaniline (pNA), which can be quantified spectrophotometrically due to its absorbance at 405 nm.
Aplicaciones Científicas De Investigación
Suc-Val-Pro-Phe-pNA is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate to measure the activity of various proteases, including cathepsin G, trypsin, and chymotrypsin.
Drug Discovery: It aids in the screening of potential protease inhibitors, which are important in the development of therapeutic agents for diseases such as cancer and inflammatory disorders.
Biological Studies: It is used to investigate the role of proteases in biological processes, such as apoptosis, immune response, and tissue remodeling.
Mecanismo De Acción
Suc-Val-Pro-Phe-pNA is designed to be specifically cleaved by proteases at the phenylalanine residue. The cleavage releases p-nitroaniline, which can be detected and quantified. The mechanism involves the recognition and binding of the peptide substrate by the protease, followed by the hydrolysis of the peptide bond.
Molecular Targets and Pathways:
Proteases: The primary molecular targets are proteases such as cathepsin G, trypsin, and chymotrypsin.
Pathways: The cleavage of Suc-Val-Pro-Phe-pNA by these proteases is part of the broader proteolytic pathways involved in protein degradation and turnover.
Comparación Con Compuestos Similares
Suc-Ala-Ala-Pro-Phe-pNA
Z-Val-Pro-Phe-pNA
Z-Arg-Arg-Arg-pNA
Propiedades
IUPAC Name |
4-[[3-methyl-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O8/c1-18(2)26(32-24(35)14-15-25(36)37)29(40)33-16-6-9-23(33)28(39)31-22(17-19-7-4-3-5-8-19)27(38)30-20-10-12-21(13-11-20)34(41)42/h3-5,7-8,10-13,18,22-23,26H,6,9,14-17H2,1-2H3,(H,30,38)(H,31,39)(H,32,35)(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIRAWWVNQTNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15362314.png)


![tert-butyl N-{[(3R)-1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-3-yl]methyl}carbamate](/img/structure/B15362329.png)
![[(3aS,4R,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B15362331.png)

![6-Bromo-8-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B15362350.png)
![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B15362353.png)
![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B15362367.png)

![[(1S,2S)-2-aminocyclobutyl]methanol;hydrochloride](/img/structure/B15362370.png)


![Methyl (3-iodo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B15362386.png)
